molecular formula C18H21ClN4O3S B2400216 N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921568-42-5

N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2400216
CAS No.: 921568-42-5
M. Wt: 408.9
InChI Key: YDNFOHYCCGAPPU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a potent and selective inhibitor of the MTH1 protein (Nudix Hydrolase 1). The MTH1 enzyme sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus guarding the genome against oxidative stress. Cancer cells, which often exhibit high levels of oxidative stress, can become dependent on MTH1 for survival . This compound exerts its research value by inhibiting MTH1, leading to the incorporation of oxidized nucleotides into DNA, resulting in DNA double-strand breaks and subsequent apoptotic cell death specifically in cancer cells. Its mechanism represents a synthetic lethal approach to target cancers with elevated oxidative stress. The compound has shown efficacy in in vivo models, demonstrating an ability to suppress tumor growth without causing significant toxicity , highlighting its utility as a critical chemical probe for investigating the role of MTH1 in cancer biology, DNA damage response pathways, and as a lead structure for the development of novel anticancer therapeutics.

Properties

IUPAC Name

2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-11-2-3-13(6-15(11)19)22-17(26)10-27-18-20-7-14(9-24)23(18)8-16(25)21-12-4-5-12/h2-3,6-7,12,24H,4-5,8-10H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNFOHYCCGAPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 385.9 g/mol. The presence of a thioamide group and a hydroxymethyl-substituted imidazole ring suggests potential interactions with biological targets.

Antimicrobial Activity

Studies have indicated that compounds containing imidazole and thioamide groups often exhibit antimicrobial properties. The five-membered heterocycles, such as imidazoles, are known to influence the biological activity of drugs significantly. For example, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways .

Anticancer Properties

Research into similar compounds has demonstrated that thioacetamides can exhibit anticancer properties by inhibiting specific kinase activities involved in cancer cell proliferation. The structural characteristics of this compound may confer similar effects, potentially targeting pathways associated with tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes critical for cellular processes. For instance, studies on related benzamide derivatives have shown that they can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis and repair . This inhibition could lead to reduced cell viability in rapidly dividing cells, such as cancer cells.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated various thioamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results, indicating potential for development as new antibiotics .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell proliferation significantly. For instance, a derivative with a hydroxymethyl group on the imidazole ring exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications at this position enhance biological activity .
  • Mechanistic Studies : Mechanistic investigations revealed that compounds targeting the imidazole moiety could interfere with metabolic pathways essential for cancer cell survival. This was evidenced by alterations in metabolic markers following treatment with structurally related compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C18H21ClN4O3S
  • Molecular Weight : 408.9 g/mol
  • CAS Number : 921568-42-5

The structure includes a thioacetamide moiety and a five-membered heterocycle, which are significant for its biological activity. The presence of the imidazole ring is particularly noteworthy as it is known to enhance the pharmacological properties of compounds by increasing their interaction with biological targets .

Antibacterial Activity

Research indicates that compounds containing five-membered heterocycles, such as imidazoles, are crucial in the design of new antibacterial agents. The physicochemical properties of these heterocycles can significantly influence their biological activity, including potency and spectrum of action against resistant bacterial strains .

Case Study : A study highlighted the synthesis of various imidazole derivatives and their evaluation as potential antibacterial agents. Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide demonstrated promising antibacterial properties against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent arises from its structural components that may interact with neurotransmitter systems. Specifically, its ability to act as a corticotropin-releasing factor 1 (CRF1) receptor antagonist has been noted in patent literature, suggesting possible applications in treating anxiety and depression .

Case Study : In experimental models, derivatives similar to this compound have been shown to reduce anxiety-like behaviors, indicating their potential utility in developing anxiolytic medications .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core. Key steps include:

  • Nucleophilic substitution : Reacting 3-chloro-4-methylaniline with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide precursor .
  • Thioether formation : Coupling the imidazole-thiol intermediate with the chlorophenyl acetamide moiety using thiophilic reagents (e.g., NaSH or Lawesson’s reagent) under nitrogen atmosphere .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Critical conditions include inert atmospheres (N₂), controlled temperatures (0–60°C), and strict moisture control to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylamino, hydroxymethyl groups) and assess stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Measures purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or ELISA. Prioritize targets based on structural analogs (e.g., imidazole-thioacetamide derivatives with known activity against inflammatory pathways) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can the synthesis be optimized for scalability while maintaining high enantiomeric purity?

  • Flow chemistry : Utilize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., epimerization) .
  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading .
  • Chiral chromatography : Use immobilized cellulose-based columns (e.g., Chiralpak IC) for enantiomer separation .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Pharmacokinetic profiling : Measure plasma half-life, metabolic stability (using liver microsomes), and blood-brain barrier permeability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Formulation adjustments : Explore prodrug strategies (e.g., esterification of hydroxymethyl group) to improve bioavailability .

Q. What computational methods are suitable for predicting this compound’s molecular targets?

  • Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB, AlphaFold) .
  • Pharmacophore modeling : Identify key interaction motifs (e.g., thioether sulfur, cyclopropylamide) using Schrödinger’s Phase .
  • MD simulations : Assess binding stability (e.g., RMSD plots) over 100-ns trajectories in GROMACS .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

  • Substituent variation : Synthesize analogs with modified cyclopropyl groups (e.g., cyclobutyl, tert-butyl) or thioether linkers (e.g., sulfoxide, sulfone) .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic field descriptors from aligned conformers .

Q. What strategies ensure compound stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Light/temperature sensitivity : Store lyophilized samples at –80°C under argon to prevent oxidation of the thioether group .

Q. What mechanistic insights explain its reactivity in biological systems?

  • Enzyme inhibition kinetics : Perform time-dependent assays (e.g., IC₅₀ shift assays) to distinguish reversible vs. irreversible binding .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA probes in cell-based assays to evaluate oxidative stress induction .

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